![molecular formula C7H13NO B13924245 1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)
1-Oxa-6-azaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-6-azaspiro[4.4]nonane is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms. This unique configuration imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-oxa-6-azaspiro[4.4]nonane typically involves radical chemistry. One common method includes the stannyl radical-promoted reaction of a uracil derivative possessing a 2,2-dibromovinyl group tethered at the C6 position . The reaction proceeds under irradiation with visible or UV light through a 1,5-photoinduced hydrogen atom transfer (1,5-PHAT) followed by cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of radical chemistry and cyclization reactions are likely employed on a larger scale. Optimization of reaction conditions, such as temperature, light source, and solvent, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxa-6-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Oxa-6-azaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a catalyst in various reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-oxa-6-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
- 1-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
- 2-Oxa-7-azaspiro[4.4]nonane
Comparison: 1-Oxa-6-azaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This configuration imparts distinct reactivity and binding properties compared to similar compounds.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
1-oxa-6-azaspiro[4.4]nonane |
InChI |
InChI=1S/C7H13NO/c1-3-7(8-5-1)4-2-6-9-7/h8H,1-6H2 |
InChI-Schlüssel |
DAQJDAJGMJYMLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCCO2)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


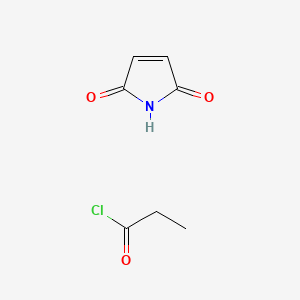
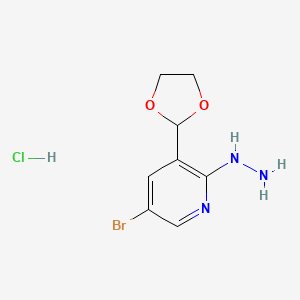
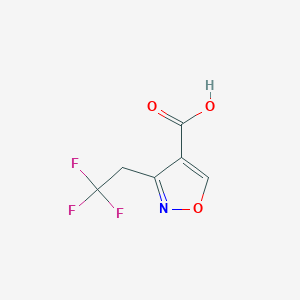
![1,4,8-Trichloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13924171.png)
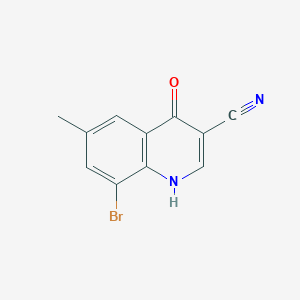
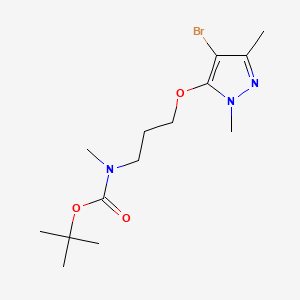
![2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13924203.png)
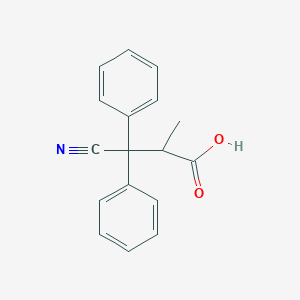


![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)
![Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13924224.png)

![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)
